Chemical structure of 5-Chloro-2-methoxyphenyl isothiocyanate
Chemical structure of 5-Chloro-2-methoxyphenyl isothiocyanate
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
5-Chloro-2-methoxyphenyl isothiocyanate (CAS: 63429-99-2) represents a specialized electrophilic building block in medicinal chemistry.[1] Characterized by the coexistence of a lipophilic chlorine atom and an electron-donating methoxy group ortho to the reactive isothiocyanate (–N=C=S) core, this molecule offers a unique electronic and steric profile. It is primarily utilized as a "privileged scaffold" precursor for the synthesis of N,N'-disubstituted thioureas, 2-aminothiazoles, and thiohydantoins—motifs frequently observed in oncology and antimicrobial pharmacophores.
This guide provides a comprehensive technical analysis of its physiochemical properties, validated synthetic protocols, and mechanistic reactivity, grounded in field-proven methodologies.
Structural Analysis & Physiochemical Profile[1]
Electronic & Steric Environment
The reactivity of the isothiocyanate carbon is modulated by the phenyl ring substituents:
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2-Methoxy Group (-OMe): exerts a dual effect.[1] Through resonance (+M), it donates electron density to the ring, but its proximity to the –NCS group introduces steric bulk (ortho-effect), potentially enhancing selectivity during nucleophilic attacks by hindering bulky nucleophiles.
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5-Chloro Group (-Cl): acts primarily as an electron-withdrawing group (-I) at the meta-position relative to the isothiocyanate.[1] This increases the electrophilicity of the central carbon, making the molecule more reactive toward nucleophiles compared to unsubstituted phenyl isothiocyanate.
Core Data Table[1]
| Property | Value |
| Chemical Name | 5-Chloro-2-methoxyphenyl isothiocyanate |
| CAS Number | 63429-99-2 |
| Molecular Formula | C₈H₆ClNOS |
| Molecular Weight | 199.66 g/mol |
| Physical Form | Low-melting solid or viscous oil (Grade dependent) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Hydrolyzes in water |
| SMILES | COC1=C(C=C(C=C1)Cl)N=C=S |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
Synthetic Routes & Optimization
While commercial sources exist, in-house preparation is often required for isotopic labeling or library generation.[1] Two primary routes are recommended based on scale and safety.
Method A: The Thiophosgene Route (Gold Standard for Purity)
Use this method for gram-scale synthesis where high purity is critical.[1]
Reagents: 5-Chloro-2-methoxyaniline, Thiophosgene (CSCl₂), NaHCO₃, Dichloromethane (DCM), Water.
Protocol:
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Preparation: In a 3-neck round-bottom flask, dissolve 5-chloro-2-methoxyaniline (1.0 eq) in DCM.
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Buffering: Add an equal volume of saturated aqueous NaHCO₃. The biphasic system acts as a buffer to neutralize HCl generated during the reaction.
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Addition: Cool the mixture to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 minutes. Caution: Thiophosgene is highly toxic. Use a dedicated fume hood and scrubbers.
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Reaction: Vigorously stir the biphasic mixture at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
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Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organics, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (Hexanes/EtOAc) if necessary, though quantitative conversion is common.
Method B: The Dithiocarbamate Decomposition (Safety-Focused)
Use this method to avoid highly toxic thiophosgene.[1]
Reagents: 5-Chloro-2-methoxyaniline, CS₂, Triethylamine (TEA), Tosyl Chloride (TsCl) or DCC.[1]
Protocol:
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Dissolve aniline in THF. Add CS₂ (5 eq) and TEA (2 eq). Stir at RT for 4 hours to form the dithiocarbamate salt (precipitate may form).
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Cool to 0°C. Add TsCl (1.1 eq) dissolved in THF dropwise.
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The TsCl promotes the elimination of sulfide, generating the isothiocyanate.
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Filter off the ammonium salts and concentrate the filtrate.
Synthesis Workflow Diagram
Figure 1: Comparison of Thiophosgene (direct) and Dithiocarbamate (indirect) synthetic pathways.
Reactivity Profile & Mechanistic Pathways[1][3]
The isothiocyanate group is an ambident electrophile, but attack occurs almost exclusively at the central carbon. The 5-chloro-2-methoxy substitution pattern creates a specific reactivity window.[1]
Nucleophilic Addition (Thiourea Formation)
The primary application is the reaction with primary or secondary amines to form thioureas.
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Mechanism: The amine lone pair attacks the central carbon of the –N=C=S group.
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Transition State: A tetrahedral transition state is formed. Proton transfer (often solvent-assisted) yields the stable thiourea.[1]
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Kinetics: The 5-Cl group enhances the rate of attack compared to unsubstituted analogues, while the 2-OMe group may retard the rate slightly for very bulky amines due to steric clash.[1]
Heterocyclization (The "Edman-Type" Cyclization)
Reaction with α-amino acids or hydrazines leads to cyclization, forming thiohydantoins or triazoles.[1] This is critical in fragment-based drug discovery (FBDD).[1]
Mechanistic Pathway Diagram[1]
Figure 2: Mechanistic cascade from isothiocyanate to bioactive heterocycles.[1]
Applications in Drug Discovery[3][4][5][6][7]
Privileged Scaffold Synthesis
The 5-chloro-2-methoxyphenyl moiety is a validated pharmacophore found in various kinase inhibitors and GPCR ligands.[1] The isothiocyanate serves as the "lynchpin" to install this moiety.
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Anticancer Agents: Synthesis of Sulfonamide-Benzamide derivatives where the thiourea linkage mimics the transition state of peptide bond hydrolysis or acts as a bioisostere.
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Antimicrobial Targets: Used to generate aminothiazoles which inhibit bacterial DNA gyrase.
Covalent Inhibition
Isothiocyanates are increasingly explored as "warheads" for Targeted Covalent Inhibitors (TCIs). They can specifically modify cysteine residues in the ATP-binding pockets of kinases.[1] The 5-chloro-2-methoxy motif provides the necessary shape complementarity to position the NCS group near the target cysteine.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline (Precursor).[1] Retrieved from [Link]
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Munch, H., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[2] Beilstein Journal of Organic Chemistry.[2] Retrieved from [Link]
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ResearchGate. Reaction of isothiocyanates with nucleophiles: Mechanisms and Kinetics. Retrieved from [Link]
